5-Ethoxy-2-nitroaniline
Overview
Description
5-Ethoxy-2-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved by nitration of phenacetin with concentrated nitric acid, which gives N-(2-nitro-5-ethoxyphenyl) acetamide. This compound can then be reduced with alcohol to give this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 .Scientific Research Applications
Nitroanilines, including compounds similar to 5-ethoxy-2-nitroaniline, have been used as spectrophotometric reagents for determining ethinylestradiol in pharmaceutical formulations. This method is simple, rapid, and allows for selective determination of the analyte in oral contraceptive formulations (Teixeira et al., 2011).
The molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitroaniline and its co-crystal with 2-amino-5-nitropyridine have been analyzed. This study used X-ray single crystal diffraction and Raman spectroscopy, highlighting the importance of C-H···O interactions in stabilizing supramolecular structures (Hernández-Paredes et al., 2016).
Nitroanilines have been studied for their role in inducing hepatic cytochrome P4501A subfamily enzymes in various animal species. This research helps to understand species differences in drug metabolism and toxicological responses (Souma et al., 2006).
Nitroanilines have been utilized in the synthesis of various chemical compounds, such as pyrrolo[4,3,2-de]quinolines, which have potential applications in medicinal chemistry (Roberts et al., 1997).
A study on amino acid chemosensors synthesized a novel ethoxy derivative of an amino acid chemosensor, demonstrating the influence of crystal packing and geometrical dimensions on optical properties (Varghese et al., 2017).
Nitroanilines have been used as probes in studying DNA conformation, as demonstrated in a study where a nitroaniline compound formed a crystalline complex with a dinucleoside monophosphate (Vyas et al., 1984).
In the field of polymer science, copolymers with oligopeptidyl-p-nitroanilide side-chains have been synthesized, aiming to create efficient drug delivery systems that are susceptible to intralysosomal hydrolysis (Duncan et al., 1983).
Properties
IUPAC Name |
5-ethoxy-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQJQSOCJKTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408715 | |
Record name | 5-ethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-16-0 | |
Record name | 5-ethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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